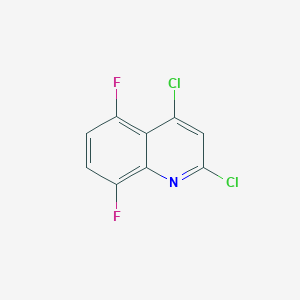

2,4-Dichloro-5,8-difluoroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

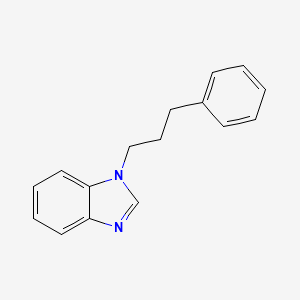

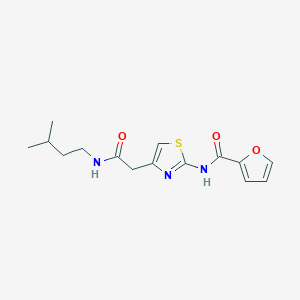

2,4-Dichloro-5,8-difluoroquinoline is a heterocyclic aromatic compound . It has a CAS Number of 1367807-93-9 and a molecular weight of 234.03 . It is a powder in physical form .

Synthesis Analysis

The specific details of its synthesis can vary, but it often involves reactions like fluorination and cyclization of starting materials containing quinoline or similar ring structures.Molecular Structure Analysis

The IUPAC name of 2,4-Dichloro-5,8-difluoroquinoline is the same as its common name . The InChI code is 1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H .Chemical Reactions Analysis

The chemistry of fluorinated quinolines, including 2,4-Dichloro-5,8-difluoroquinoline, involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis

2,4-Dichloro-5,8-difluoroquinoline is a powder in physical form . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Pharmaceutical Research

2,4-Dichloro-5,8-difluoroquinoline: is a valuable compound in pharmaceutical research due to its potential as a building block for synthesizing various quinoline derivatives. These derivatives are explored for their antibacterial, antineoplastic, and antiviral activities. The incorporation of fluorine atoms is known to enhance the biological activity of these compounds .

Material Science

In material science, the unique properties of fluorinated quinolines, such as fluorescence and potential for self-assembly, make them candidates for developing organic light-emitting diodes (OLEDs) and other functional materials. This compound’s ability to emit light can be harnessed in creating more efficient and durable OLED screens.

Agricultural Chemistry

Fluorinated quinolines, including 2,4-Dichloro-5,8-difluoroquinoline , have found applications in agriculture. They are used in the synthesis of compounds that may serve as pesticides or herbicides, leveraging their potential to disrupt biological pathways in pests and weeds .

Enzyme Inhibition Studies

The quinoline structure is a common motif in enzyme inhibitors. Researchers utilize 2,4-Dichloro-5,8-difluoroquinoline to study its interaction with various enzymes, which could lead to the development of new drugs for diseases where enzyme regulation is crucial .

Antimalarial Drug Development

Quinolines have a long history in antimalarial drug development. The fluorinated variants, including 2,4-Dichloro-5,8-difluoroquinoline , are being studied for their efficacy against malaria, as the fluorine atoms may increase the compound’s ability to interfere with the life cycle of the malaria parasite .

Liquid Crystal Technology

Due to its structural properties, 2,4-Dichloro-5,8-difluoroquinoline is also being researched for its application in liquid crystal technology. Its potential for creating stable and responsive liquid crystal displays is of particular interest in the development of advanced display technologies .

Safety And Hazards

The safety information for 2,4-Dichloro-5,8-difluoroquinoline includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2,4-dichloro-5,8-difluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQAZMLZAWUIJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5,8-difluoroquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2927445.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)